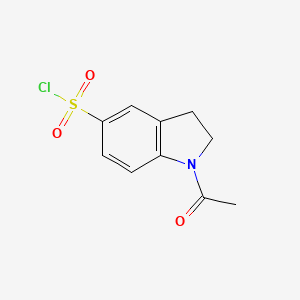

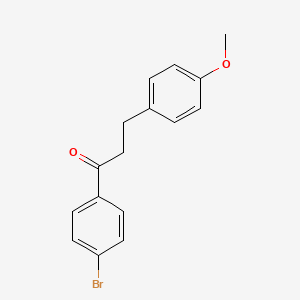

4-(Isopropylamino)-3-nitrobenzoic acid

Descripción general

Descripción

4-(Isopropylamino)-3-nitrobenzoic acid (IPANB) is an organic compound that is widely used in scientific research. It is a nitrobenzoic acid derivative and is also known as 4-isopropylaminonitrobenzoic acid, 4-isopropylaminonitrobenzoate, and 4-isopropylaminonitrobenzoate acid. IPANB is an important reagent in organic synthesis and has been used in a variety of applications, including synthesis of drugs, in vitro and in vivo studies, and as a reagent in the preparation of other compounds.

Aplicaciones Científicas De Investigación

Metabolism and Excretion Studies

Research on related compounds, such as nitrobenzoic acid derivatives, has shed light on their metabolism and excretion pathways in biological systems. For example, a study examined the metabolism, excretion, and hepatic covalent binding of 2,4-dinitrotoluene in rats, highlighting the significant role of intestinal microflora in the appearance of reduced urinary metabolites and covalently bound material following administration. This suggests the importance of understanding the metabolic pathways of nitrobenzoic acid derivatives for their potential therapeutic applications (Rickert et al., 1981).

Neuroprotective Agents

Another area of research has focused on the synthesis and evaluation of nitrobenzoylalanine derivatives as inhibitors of key enzymes in the kynurenine pathway, which is implicated in several neurological disorders. The potent inhibition of kynurenine-3-hydroxylase by these compounds suggests their potential as neuroprotective agents. This line of research opens avenues for developing new treatments for neurological conditions by modulating the kynurenine pathway (Pellicciari et al., 1994).

Chemotherapeutic Activity

The chemotherapeutic potential of nitrobenzamide derivatives has also been explored. A study on 4-iodo-3-nitrobenzamide demonstrated its ability to induce cell death in tumor cells through metabolic reduction to the nitroso derivative. This research highlights the therapeutic potential of nitrobenzoic acid derivatives in cancer treatment, pointing towards their ability to selectively target tumor cells (Mendeleyev et al., 1995).

Neurotoxicity Attenuation

In the context of neurotoxicity, research has shown that compounds like 3-nitropropionic acid, which bear structural similarities to nitrobenzoic acid derivatives, can induce oxidative stress and neurotoxic effects. Studies on transgenic mice overexpressing copper/zinc superoxide dismutase have revealed an attenuation of neurotoxic effects, suggesting potential protective strategies against neurodegenerative diseases (Beal et al., 1995).

Gastroprotective Effects

The gastroprotective effects of compounds like gallic acid, which share functional groups with nitrobenzoic acid derivatives, have been investigated in the context of ethanol-induced gastric ulcers. These studies reveal the mechanisms involving antioxidative pathways and anti-apoptotic roles, indicating the potential of nitrobenzoic acid derivatives in treating gastrointestinal diseases (Zhou et al., 2020).

Propiedades

IUPAC Name |

3-nitro-4-(propan-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6(2)11-8-4-3-7(10(13)14)5-9(8)12(15)16/h3-6,11H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPCSJZDHMGMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470936 | |

| Record name | 4-(isopropylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Isopropylamino)-3-nitrobenzoic acid | |

CAS RN |

284672-95-3 | |

| Record name | 4-(isopropylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.